Indoine blue
Description
Historical Trajectories of "Indoine Blue" Observation and Initial Characterization
The discovery of the iodine-starch reaction dates back over two centuries, marking a significant moment in the history of chemistry.
The reaction between starch and iodine was first reported in 1814 by Jean-Jacques Colin and Henri-François Gaultier de Claubry, and independently by Friedrich Stromeyer in the same year. wikipedia.orgmelscience.comresearchgate.net This early discovery provided a simple yet effective qualitative test for the presence of either starch or iodine. The intense blue color served as a clear visual indicator. researchgate.net
Following the initial discovery, scientists sought to understand the nature of this colored complex. H. H. Landolt provided a more detailed description of the reaction in 1886. nih.govpreprints.org Early in the 20th century, the focus shifted towards the structural requirements for color formation. Charles S. Hanes's investigations in 1937 on the enzymatic degradation of starch and the accompanying color changes led him to propose a spiral chain conformation for the starch molecule, suggesting that a certain length of this spiral might be necessary for the blue coloration. wikipedia.org Building upon this, Karl Freudenberg and colleagues in 1939 proposed that the helical structure of amylose (B160209) creates a hydrophobic cavity that attracts iodine molecules, causing a shift in iodine's absorption spectrum and explaining the characteristic blue color. wikipedia.org This helical model was experimentally supported by Robert E. Rundle and co-workers around 1943 through X-ray diffraction and optical studies, which provided evidence for the linear arrangement of iodine within the amylose helix. wikipedia.org
Research in the mid-20th century highlighted the crucial role of the iodide anion (I⁻), in addition to molecular iodine (I₂), for complex formation in aqueous solutions. wikipedia.org Studies demonstrated that the concentration of potassium iodide influenced the ratio of I⁻ to I₂ in the complex. wikipedia.org While the general concept of iodine species aligned within the amylose helix is accepted, the precise structural details and the exact composition of the polyiodide chains (e.g., I₃⁻, I₅⁻, I₉⁻, etc., or mixtures of I₂ and Iₓ⁻) responsible for the blue color have been subjects of ongoing debate and investigation. wikipedia.orgnih.govpreprints.orgmdpi.comnih.govnih.govmdpi.comresearchgate.net Recent studies, including those using density functional theory (DFT) calculations and UV-vis titration data, suggest that iodide is a prerequisite for blue color formation and propose that the complex involves alternating sets of I₂ and Iₓ⁻ units, with charge transfer bands from the Iₓ⁻ σ* orbitals to the I₂ σ* LUMO orbitals being responsible for the blue color. nih.govnih.govmdpi.com An I₂-I₅⁻-I₂ unit has been suggested as a strong candidate for the repetitive unit within the amylose helix that forms the blue complex. nih.govnih.govresearchgate.net
The absorption spectrum of the iodine-starch complex typically shows a strong maximum around 600-620 nm, which is responsible for the dark blue color. nih.govpreprints.orgpreprints.orgresearchgate.netmdpi.com The specific wavelength of maximum absorbance can vary slightly depending on factors such as the chain length of the amylose and the source of the starch. nih.govpreprints.orgmdpi.comnih.gov Amylopectin (B1267705), the branched component of starch, also interacts with iodine but produces a reddish-violet color with a maximum absorbance around 540 nm, and its affinity for iodine is significantly lower than that of amylose. nih.govpreprints.orgpreprints.org
Here is a table summarizing some reported absorption maxima for iodine complexes with different starch components:
| Starch Component | Observed Color | Approximate Absorption Maximum (nm) |
| Amylose | Deep Blue-Black | 600-620 nih.govpreprints.orgpreprints.orgresearchgate.netmdpi.com |
| Amylopectin | Reddish-Violet | 540 nih.govpreprints.orgpreprints.org |
| Dextrins (shorter chains) | Red | 520 nih.gov |
| Glycogen | Reddish-Brown | 395, with other bands mdpi.compreprints.org |
Early Discoveries and Qualitative Assessments of Iodine-Starch Interaction
Contemporary Significance and Scope within Chemical Science
The iodine-starch complex, and the underlying principles of its formation, continue to be relevant in various areas of modern chemical science.
The formation of the iodine-starch complex is a prime example of supramolecular chemistry, specifically host-guest interactions. Amylose, with its helical structure, acts as the host molecule, providing a cavity that encapsulates the iodine species (the guest molecules). melscience.comrsc.org The interaction is primarily driven by the fitting of the linear polyiodide chains within the hydrophobic interior of the amylose helix. preprints.orgmdpi.comnih.govnih.govresearchgate.net Understanding the forces and structural arrangements in this complex provides fundamental insights into how molecules can assemble and interact non-covalently. This host-guest property of amylose has been explored for designing smart drug delivery systems, where starch serves as a host for various therapeutic molecules. nih.govmdpi.com
The intense and characteristic color of the iodine-starch complex makes it an invaluable tool in analytical chemistry. It is widely used as an indicator in redox titrations, particularly in iodometry and iodimetry, for the detection of the endpoint when triiodide is present. wikipedia.orgriccachemical.com The sensitivity of the color change allows for the detection of low concentrations of iodine. wikipedia.orgriccachemical.com
Beyond simple titrations, the iodine-starch reaction is utilized in various quantitative analytical methods, including spectrophotometry, for determining starch content in diverse samples. mdpi.comnih.gov Optimized spectrophotometric methods based on the amylose-iodine complex are used for the quantitative analysis of starch in low-concentration samples, such as atmospheric bioaerosols. mdpi.com The method involves measuring the absorbance of the complex at its maximum wavelength, typically around 590-610 nm, and using calibration curves to determine starch concentration. researchgate.netmdpi.comnih.gov
The iodine-starch test also finds applications in bioanalytical sciences, for instance, in assays to detect the activity of enzymes like amylase, which breaks down starch. wikipedia.org The disappearance of the blue color upon enzyme activity indicates starch hydrolysis. wikipedia.org Furthermore, methods based on the iodine-starch reaction have been developed for the determination of iodide in pharmaceutical products using flow injection analysis. researchgate.net
While the primary applications of the iodine-starch complex have traditionally been in fundamental chemistry and analytical methods, there are emerging roles in environmental sensing and interdisciplinary research. The sensitivity of the complex to various environmental factors like temperature and pH suggests potential for its use as a sensor. wikipedia.orgriccachemical.com
Interdisciplinary research involving the iodine-starch complex extends to fields such as materials science, where the inclusion chemistry of starch is being explored for developing new functional materials, including luminescent nanoaggregates. rsc.org The interaction of iodine with other polymers besides starch, which also produce color changes, is an area of related interest in materials science. nih.govmdpi.compreprints.org The study of iodine chemistry itself is an interdisciplinary field, with implications ranging from environmental processes to the synthesis of new materials for applications like solar cells. researcherinfo.netresearchgate.net The fundamental understanding of iodine interactions, as exemplified by the starch complex, contributes to these broader research areas. Research into the structural mechanism of the starch-iodine complex has even overlapped with the pursuit of new photovoltaic materials. ucsb.edu
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[(8-amino-3,7-dimethyl-10-phenylphenazin-10-ium-2-yl)diazenyl]naphthalen-2-ol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23N5O.ClH/c1-18-14-25-27(16-23(18)31)35(21-9-4-3-5-10-21)28-17-24(19(2)15-26(28)32-25)33-34-30-22-11-7-6-8-20(22)12-13-29(30)36;/h3-17H,1-2H3,(H2,31,33,36);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMDRBZEIUMBBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)[N+](=C3C=C(C(=CC3=N2)C)N=NC4=C(C=CC5=CC=CC=C54)O)C6=CC=CC=C6.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4569-88-4 | |
| Record name | Basic Blue 16 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4569-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Janus blue | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004569884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-amino-7-[(2-hydroxy-1-naphthyl)azo]-2,8-dimethyl-5-phenylphenazinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.684 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Elucidation of Molecular Structure and Electronic Interactions in Indoine Blue Chromophores
Structural Architectures of Polyiodide Species within the Complex
The vibrant blue color is a result of charge-transfer interactions within extended polyiodide chains formed inside the amylose (B160209) helix. The exact nature and structure of these polyiodide species have been subjects of extensive research.
Identification and Characterization of Polyiodide Units (e.g., I₃⁻, I₅⁻, I₇⁻)
The formation of the blue complex is contingent upon the presence of both molecular iodine (I₂) and iodide ions (I⁻), which combine to form polyiodide anions. mdpi.compreprints.orgwikipedia.orgstackexchange.comlibretexts.orgnih.govresearchgate.netnih.govresearchgate.net While the triiodide ion (I₃⁻) is frequently cited as a key species, spectroscopic studies, particularly Raman and UV-vis spectroscopy, have provided evidence for the existence of various polyiodide units within the amylose helix. mdpi.compreprints.orgnih.govresearchgate.net
Raman spectra of the starch-iodine complex exhibit characteristic bands that have been assigned to specific polyiodide species. Main bands at 27, 55, 109, and 160 cm⁻¹ are observed. mdpi.compreprints.orgnih.gov Three of these bands have been attributed to I₅⁻ as the dominant species, while the band at 109 cm⁻¹ is assigned to I₃⁻, potentially present as a minor species or impurity. mdpi.compreprints.orgnih.govresearchgate.net UV-vis and Raman data collectively support I₅⁻ or a combination such as I₂·I₃⁻ as dominant species within the complex. mdpi.compreprints.orgnih.govresearchgate.net
Beyond I₃⁻ and I₅⁻, larger polyiodide units, including I₇⁻, have also been suggested to exist. mdpi.comnih.govresearchgate.net Experimental data indicate that the polyiodine chains can vary in length, ranging from 3-4 to 14-15 iodine atoms, and in some instances, even up to 160 atoms. mdpi.comnih.gov The specific composition and charge of the polyiodide substructures are influenced by the concentrations of iodine and iodide, leading to proposals for various species such as I₄⁻, I₇⁻, I₉⁻, I₆²⁻, I₈²⁻, I₁₀²⁻, I₄²⁻, I₆⁻, and I₂₄²⁻. mdpi.comnih.gov
Recent data suggest that the most likely candidate for the chromophore responsible for the blue color is a repetitive I₂-I₅⁻-I₂ unit within the amylose helix. mdpi.compreprints.orgnih.govnih.gov Furthermore, comparisons of Raman spectra with those of crystalline organic complexes containing infinite polyiodide chains (I∞δ⁻), characterized by X-ray crystallography, support the hypothesis that infinite polyiodide chains are present in the starch-iodine complex. wikipedia.orgresearchgate.netchemistryviews.orgrsc.orgacs.orgacs.orgacs.org
Table 1: Identified Polyiodide Species in the Amylose-Iodine Complex
| Polyiodide Species | Characterization Method(s) | Notes |
| I₃⁻ | Raman, UV-vis, Proposed | Often invoked, potentially minor species. mdpi.compreprints.orgnih.govresearchgate.net |
| I₅⁻ | Raman, Mössbauer, UV-vis, Proposed | Suggested as a dominant species. mdpi.compreprints.orgnih.govresearchgate.net |
| I₇⁻ | Suggested | Larger unit proposed. mdpi.comnih.govresearchgate.net |
| I₂·I₃⁻ | Supported by spectroscopic data | Proposed dominant species. mdpi.compreprints.orgnih.govresearchgate.net |
| I₂-I₅⁻-I₂ | DFT calculations, Proposed as best candidate | Repetitive unit. mdpi.compreprints.orgnih.govnih.gov |
| Iₙ⁻ (various n) | Proposed based on concentration effects | Includes I₄⁻, I₉⁻, etc. mdpi.comnih.gov |
| Iₙ²⁻ (various n) | Proposed based on concentration effects | Includes I₆²⁻, I₈²⁻, etc. mdpi.comnih.gov |
| I∞δ⁻ | Raman (comparison with model complexes) | Suggestion of infinite chains. wikipedia.orgresearchgate.netchemistryviews.orgrsc.orgacs.orgacs.orgacs.org |
Geometric Conformations and Interatomic Distances within Polyiodide Chains
Within the confines of the amylose helix, the polyiodide chains are believed to align in a nearly linear fashion along the central axis of the channel. mdpi.compreprints.org While discrete polyiodide ions themselves can adopt various linear or sometimes zigzag structures in different chemical environments, the spatial constraints and interactions within the amylose helix favor a linear arrangement for the encapsulated iodine species. rsc.orgwikipedia.org
A key structural feature of the amylose-iodine complex is the average iodine-iodine distance within the polyiodide chain, which has been experimentally determined to be approximately 3.1 Å. mdpi.compreprints.orgnih.govusda.gov This distance is notable as it is longer than the I-I bond length in molecular iodine (2.67 Å) and the typical bond length in the triiodide ion (2.90 Å), yet significantly shorter than the sum of the van der Waals radii for two iodine atoms (4.3 Å). mdpi.compreprints.org This intermediate distance suggests significant interactions and charge delocalization along the polyiodide chain, contributing to the observed color.
While X-ray diffraction data provide an average I-I distance, they have not definitively distinguished between a structure with equidistant iodine atoms at 3.1 Å and one composed of I₂ and/or Iₙ⁻ units with shorter internal distances linked by non-covalent contacts. mdpi.compreprints.org However, theoretical calculations, such as DFT optimization of the proposed I₂-I₅⁻-I₂ unit, yield an average I-I distance of 3.09 Å, which is in close agreement with the experimentally observed value of 3.1 Å. nih.gov
Host-Guest Chemistry and Complexation Mechanism
The formation of the blue amylose-iodine complex is a classic example of host-guest chemistry, where the amylose molecule acts as the host and the polyiodide species as the guest.
Influence of Other Polysaccharides (e.g., Amylopectin) and Organic Polymers on Color Formation
Starch is primarily composed of two polysaccharides: amylose and amylopectin (B1267705). mdpi.compreprints.orgstackexchange.comlibretexts.orgresearchgate.netbme.hu While amylose is responsible for the characteristic blue color with iodine, amylopectin, the branched component, interacts differently. Amylopectin typically produces a red-violet or reddish-brown color with iodine. stackexchange.commelscience.combme.hunih.gov This difference in color is attributed to the highly branched structure of amylopectin, which prevents the formation of the extended helical segments necessary to accommodate the long polyiodide chains that give rise to the blue color. stackexchange.comresearchgate.net Amylopectin binds only a limited amount of iodine, resulting in a paler, reddish hue compared to the intense blue produced by amylose, even when amylopectin is present in higher proportions in starch. stackexchange.comlibretexts.orgbme.hu
The ability to form colored complexes with iodine is not unique to amylose among polymers. Other organic polymers can also interact with iodine and polyiodides, although the resulting colors and absorption spectra may differ. For instance, poly(vinyl alcohol) (PVA) and poly(vinylpyrrolidone) (PVP) are known to form complexes with iodine, exhibiting different absorption bands depending on the conditions. mdpi.com Cellulose, another polysaccharide, has also been reported to form an intense blue solution with iodine-potassium iodide, indicating a similar inclusion phenomenon. mdpi.com The formation of infinite polyiodide chains has also been observed in crystalline complexes with organic molecules like pyrroloperylene and perylene, serving as model systems for understanding the interactions in the starch-iodine complex. researchgate.netchemistryviews.orgrsc.orgacs.orgacs.org
Specificity of Iodine/Iodide Encapsulation within Host Cavities
The encapsulation of iodine species within the amylose helix is highly specific, primarily requiring the presence of both molecular iodine (I₂) and iodide ions (I⁻) to form the necessary polyiodide anions. mdpi.compreprints.orgwikipedia.orgstackexchange.comlibretexts.orgnih.govresearchgate.netnih.govresearchgate.net Neither iodine alone nor iodide ions alone produce the characteristic blue color with starch. libretexts.orgresearchgate.net The addition of potassium iodide is essential because molecular iodine has low solubility in water, and the formation of soluble polyiodide ions, such as I₃⁻, facilitates the interaction with amylose. stackexchange.comlibretexts.orgchemistryviews.org
The specificity arises from the complementary size and chemical environment of the amylose helical cavity and the polyiodide chains. The hydrophobic nature of the internal channel of the amylose helix provides a favorable environment for the relatively nonpolar polyiodide species compared to the surrounding aqueous solvent. mdpi.compreprints.orgnih.govnih.govresearchgate.net The dimensions of the cavity are such that they can effectively accommodate and stabilize the linear or near-linear polyiodide chains, forcing them into a specific arrangement that leads to the observed charge-transfer interactions and the resulting blue color. mdpi.compreprints.orgwikipedia.orgstackexchange.comnih.govresearchgate.net This host-guest recognition is a key factor in the selectivity of the starch-iodine reaction for amylose over other polysaccharides like amylopectin, whose branched structure precludes the formation of suitable helical inclusion channels. stackexchange.comresearchgate.net
Table 3: Key Requirements for Blue Color Formation
| Component | Role |
| Amylose | Provides the helical host cavity. wikipedia.orgstackexchange.comlibretexts.orgresearchgate.netchemistryviews.orgresearchgate.netmelscience.combme.hu |
| Molecular Iodine (I₂) | Reacts with iodide to form polyiodides. mdpi.compreprints.orgwikipedia.orgstackexchange.comlibretexts.orgnih.govresearchgate.netnih.govresearchgate.net |
| Iodide Ions (I⁻) | Essential for polyiodide formation. mdpi.compreprints.orgwikipedia.orgstackexchange.comlibretexts.orgnih.govresearchgate.netnih.govresearchgate.net |
| Aqueous Solvent | Medium for interaction and helix formation. |
Electronic Structure and Spectroscopic Signatures of the "Indoine Blue" Chromophore
The intense blue coloration observed in the presence of iodine and starch is a result of the formation of a charge-transfer complex within the helical structure of amylose, a component of starch. This complex involves polyiodide chains, such as triiodide (I₃⁻) and pentaiodide (I₅⁻), encapsulated within the amylose helix. nih.govresearchgate.netmdpi.comchemistryviews.org The characteristic spectroscopic signature of this complex is a strong absorption band in the visible region of the spectrum, typically around 600-620 nm, which is responsible for the perceived blue color. nih.govresearchgate.netmdpi.comnih.gov
Nature of Charge-Transfer Bands and Electron Transitions
The blue color of the iodine-starch complex arises from intense charge-transfer (CT) bands. nih.govresearchgate.netchemistryviews.orgmdpi.comlibretexts.orglibretexts.org These bands are distinct from the absorption bands of the individual components (iodine or starch) and are indicative of electron transfer occurring within the complex. libretexts.orgjetir.org The consensus is that the charge transfer involves the movement of electrons from polyiodide anions (Iₓ⁻) to neutral iodine molecules (I₂) or within extended polyiodide chains confined within the amylose helix. nih.govresearchgate.netmdpi.comchemistryviews.orgmdpi.com The intensity of the color suggests a clear charge-transfer nature for the band observed around 600 nm. researchgate.net
Analysis of Molecular Orbital Contributions (HOMO-LUMO)
Molecular orbital theory is crucial for understanding the electronic transitions involved in the "this compound" chromophore (referring here to the starch-iodine complex). For isolated molecular iodine (I₂), the weak absorption band around 600 nm is attributed to a π* (HOMO) to σ* (LUMO) transition. nih.gov However, in the context of the starch-iodine complex, particularly involving polyiodide species, the nature of the frontier molecular orbitals changes. Computational studies indicate that the charge-transfer bands responsible for the intense blue color involve electron transfer from the σ* orbitals of the polyiodide anions (acting as the HOMO) to the σ* orbitals of the neutral I₂ units (acting as the LUMO) within the complex. nih.govmdpi.commdpi.com Asymmetry within the poly-iodide chains can significantly enhance the charge-transfer character and increase the intensity of the absorption band by several orders of magnitude. nih.govmdpi.com
Theoretical Predictions of Absorption Maxima and Spectral Shifts
Theoretical calculations, particularly using Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), have been employed to model the electronic structure and predict the absorption spectra of potential chromophores within the iodine-starch complex. nih.govresearchgate.netmdpi.commdpi.comrsc.org These studies aim to identify the specific polyiodide species and their arrangements responsible for the observed blue color. For instance, DFT simulations have identified I₂-I₅⁻-I₂ repeating units within amylose helices as a stable configuration, with predicted charge-transfer transitions in the 580–650 nm range, which aligns well with experimental observations. researchgate.netmdpi.com Calculations comparing linear I₂ chains and I₂-Iₓ⁻ mixtures have shown that the latter exhibit significantly stronger charge-transfer bands, consistent with the high intensity of the blue color. nih.govmdpi.com Theoretical models are sensitive to parameters such as the dielectric constant of the environment. mdpi.com
Environmental and Solvent-Induced Perturbations on Electronic States
The electronic states and resulting spectroscopic properties of iodine-containing chromophores are known to be influenced by their environment, particularly the solvent. The color of iodine solutions varies significantly with solvent polarity, from violet in non-polar solvents like carbon tetrachloride or aliphatic hydrocarbons to brown in polar solvents such as alcohols. mdpi.comlibretexts.orgrsc.orgwikipedia.org This solvatochromism is attributed to weak donor-acceptor interactions and the formation of charge-transfer complexes between iodine and solvent molecules. libretexts.orglibretexts.org
For the iodine-starch complex itself, the solvation network around the complex plays a crucial role in controlling its geometric and electronic structure. assumption.eduassumption.edu Studies using UV-Vis absorption spectroscopy have shown that changing the solvent composition, such as adding alcohols to aqueous solutions, can induce bathochromic shifts (shifts to longer wavelengths) in the complex's absorbance maximum. assumption.eduassumption.edu These spectral shifts are primarily attributed to the perturbation of the solvation network around the complex, rather than solely a change in solvent polarity. assumption.eduassumption.edu Interactions between the solvent and the starch portion of the complex are thought to be particularly important in mediating these effects. assumption.eduassumption.edu The influence of solvent polarity on spectral shifts can be significant, with non-specific interactions having a notable impact on absorption characteristics. researchgate.net
Advanced Spectroscopic Characterization Techniques for Indoine Blue Complexes
Raman Spectroscopy and Resonance Raman Scattering
Raman spectroscopy, particularly resonance Raman scattering, is a powerful technique for probing the vibrational modes of polyiodide species within host matrices, providing detailed information about their structure and interactions.
Raman spectroscopy allows for the vibrational analysis of the polyiodide chains encapsulated within blue complexes. Different polyiodide species (I₃⁻, I₅⁻, etc.) have characteristic Raman active vibrational modes. For example, the symmetric stretching vibration (ν₁) of the linear triiodide ion (I₃⁻) typically appears around 112 cm⁻¹. americanelements.com
In the Raman spectra of starch-iodine complexes, characteristic peaks are observed that can be assigned to the vibrational modes of encapsulated polyiodide species. Peaks at approximately 27, 55, 109, and 160 cm⁻¹ have been observed in the Raman spectra of starch-iodine complexes. ereztech.com The peak at 109 cm⁻¹ has been assigned to I₃⁻, while I₅⁻ is considered a dominant species based on theoretical calculations and other spectroscopic data. ereztech.com Raman spectra of xylan-iodine complexes also show peaks corresponding to I₃⁻ and I₅⁻ substructures, and their relative intensity is sensitive to iodide concentration. wikipedia.org
Resonance Raman scattering, where the excitation wavelength is in resonance with an electronic transition of the polyiodide chain, significantly enhances the Raman signals of the polyiodide species, allowing for more sensitive detection and detailed analysis of their vibrational structure within the host. americanelements.com
Raman spectroscopy can also provide insights into the strength and nature of the interactions between the encapsulated polyiodide chains and the host matrix. Shifts in the vibrational frequencies of the polyiodide species compared to their free state can indicate the presence and strength of these interactions. americanelements.comfishersci.ieamericanelements.com
Correlations between the I-I bond distances within polyiodide chains and their stretching vibrational frequencies observed in Raman spectra have been established. americanelements.comfishersci.ie Changes in these frequencies can reflect the influence of the host environment on the polyiodide bond lengths and force constants. For instance, studies on charge-transfer complexes involving iodine have shown empirical correlations between the frequency of I-I stretching vibrations and bond distances, suggesting that Raman spectroscopy can be used to evaluate the strength of donor-acceptor interactions. fishersci.ieamericanelements.com Pressure-dependent Raman studies on polyiodides have also shown that as the intramolecular I-I distance compresses, the Raman spectrum shows a blue shift, further demonstrating the sensitivity of Raman shifts to interatomic distances and interactions. americanelements.com
Vibrational Analysis of Encapsulated Iodine Molecules
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for probing molecular interactions and dynamic processes in solution and solid states. In the context of blue iodine complexes, NMR has provided valuable insights into the nature of the interactions between iodine species and host molecules, as well as the dynamics of these supramolecular assemblies.
Probing Molecular Interactions and Dynamic Processes within the Complex
NMR studies have been employed to understand the environment and behavior of the components within the blue iodine complexes. For instance, NMR and UV-Vis studies have indicated that iodide ions (I⁻), while crucial for dissolving iodine in water, may not be directly involved within the iodine-amylose helix itself mdpi.compreprints.org.
Dynamic NMR spectroscopy is specifically designed to study molecular interactions and time-dependent processes, such as conformational changes, exchange reactions, and molecular motion oxfordsciencetrove.commdpi.comucl.ac.uknih.govmonmouth.edu. Changes in NMR spectra, such as variations in chemical shifts, signal broadening, or the appearance/disappearance of signals with temperature or concentration changes, can provide information about the kinetics and thermodynamics of these dynamic events mdpi.comucl.ac.ukmonmouth.edu. While specific detailed dynamic NMR studies focusing solely on the blue iodine-amylose complex were not extensively detailed in the search results, the general principles of dynamic NMR apply. This technique can reveal the rates of exchange of iodine species within the host cavity or the dynamics of the host molecule itself upon complex formation. For example, variable temperature NMR can be used to study processes ranging from slow exchange (separate signals for different environments) to fast exchange (averaged signals) mdpi.comucl.ac.uk.
Solid-state NMR techniques, such as Carbon-13 CP/MAS NMR, have been applied to study amylose (B160209) inclusion complexes, providing information about the conformation and packing of the glucose units in the helical structure nih.gov. These studies contribute to understanding how the host molecule accommodates the iodine species.
X-ray Diffraction and Crystallography
Determination of Supramolecular Crystal Structures of Iodine-Host Complexes
X-ray diffraction studies of blue iodine complexes, particularly those involving amylose and cyclodextrins, have provided detailed structural information. These studies have shown that iodine species are encapsulated within the helical channels of the host molecules mdpi.compreprints.orgnih.govresearchgate.netresearchgate.netpreprints.orgmdpi.comchemistryviews.orgresearchgate.netuni.edu.
For the amylose-iodine complex, X-ray diffraction data have been interpreted to suggest that iodine atoms align in an almost linear fashion along the central channel of the amylose helix mdpi.compreprints.org. The amylose helix is typically left-handed with about six glucose units per turn, an outer diameter of approximately 13 Å, and an internal cavity of around 5 Å, which accommodates the iodine species mdpi.compreprints.org. The specific arrangement of iodine within the helix has been a subject of debate, with proposed structures including chains of neutral I₂ molecules, polyiodide anions (such as I₃⁻ and I₅⁻), or mixtures thereof mdpi.compreprints.orgresearchgate.netresearchgate.netpreprints.orgmdpi.comchemistryviews.org. X-ray diffraction data have been used to support or refute these proposed structures. For instance, some interpretations of X-ray data have been inconsistent with arrangements consisting solely of I₂ or I₃⁻ mdpi.compreprints.orgmdpi.com.
Cyclodextrins, being cyclic glucose oligomers, can form similar inclusion complexes with iodine. X-ray crystal structures of cyclodextrin-polyiodide complexes, such as (α-Cyclodextrin)₂·LiI₃·I₂·8H₂O and (α-Cyclodextrin)₂·Cd₀.₅·I₅·27H₂O, have served as models for understanding the blue iodine complexes preprints.org. These structures reveal the arrangement of polyiodide chains, such as I₃⁻ and I₅⁻, within the cyclodextrin (B1172386) cavities.
X-ray diffraction has also been applied to study iodine complexes with other polymers, such as poly(vinyl alcohol) (PVA), revealing the crystal structures of different complex forms depending on iodine concentration researchgate.net. These studies highlight the role of the polymer matrix in hosting the polyiodide ions.
Table 1: Selected Structural Parameters from X-ray Diffraction Studies of Amylose-Iodine Complex
| Parameter | Value | Host Molecule | Iodine Species | Source |
| Helix Handedness | Left-handed | Amylose | Polyiodide | mdpi.compreprints.org |
| Glucose Units per Pitch | 6 | Amylose | Polyiodide | mdpi.compreprints.org |
| Pitch | ~8 Å | Amylose | Polyiodide | mdpi.compreprints.org |
| Outer Diameter | ~13 Å | Amylose | Polyiodide | mdpi.compreprints.org |
| Internal Cavity Size | ~5 Å | Amylose | Polyiodide | mdpi.compreprints.org |
| Iodine Arrangement | Nearly linear | Amylose | Iodine atoms | mdpi.compreprints.org |
Table 2: Proposed Polyiodide Species in Blue Iodine Complexes
| Species | Chemical Formula | Notes | Source |
| Triiodide | I₃⁻ | Often invoked, detected as a minor species. | mdpi.compreprints.orgmdpi.com |
| Pentaiodide | I₅⁻ | Proposed based on spectroscopic similarities. | mdpi.compreprints.orgmdpi.com |
| Mixtures | I₂ and Iₓ⁻ | Proposed as the best candidate. | mdpi.compreprints.orgresearchgate.netpreprints.orgmdpi.com |
These spectroscopic and crystallographic techniques, when applied to the blue iodine complexes, provide complementary information essential for a comprehensive understanding of their formation, structure, and properties.
Mechanistic Investigations of Indoine Blue Formation and Reactivity
Chemical Kinetics and Reaction Pathways
The kinetics of the iodine-starch complex formation are often studied within the context of "clock reactions," where the appearance of the blue color is timed to determine the reaction rate. bellevuecollege.edupressbooks.pubflinnsci.comcerritos.edulibretexts.orgpurdue.educolorado.edusciencebuddies.orgwikipedia.orgyoutube.comntu.edu.twalameda.eduuobabylon.edu.iqsavemyexams.comlibretexts.org
Iodine clock reactions, such as the reaction between persulfate and iodide or hydrogen peroxide and iodide in the presence of thiosulfate (B1220275) and starch, serve as classic demonstrations of chemical kinetics. bellevuecollege.eduflinnsci.comlibretexts.orgsciencebuddies.orgwikipedia.orglibretexts.org In these reactions, iodine is produced, which then reacts rapidly with thiosulfate ions. bellevuecollege.educerritos.edulibretexts.orgwikipedia.orgalameda.eduuobabylon.edu.iq The blue iodine-starch complex forms only after all the thiosulfate has been consumed, providing a clear visual endpoint to measure the time elapsed. bellevuecollege.educerritos.edulibretexts.orgpurdue.eduwikipedia.orgalameda.eduuobabylon.edu.iq The time taken for the blue color to appear is inversely related to the reaction rate. youtube.com
Studies on iodine clock reactions consistently show that increasing the concentration of reactants leads to a faster reaction rate, resulting in a shorter time for the blue color to appear. bellevuecollege.eduflinnsci.comcerritos.educolorado.edulibretexts.orgpractical-science.comlacc-terryb.com This is attributed to the increased frequency of effective collisions between reacting particles at higher concentrations. cerritos.edupractical-science.com
Temperature also significantly impacts the reaction rate. Increasing the temperature increases the kinetic energy of the molecules, leading to more frequent collisions and a higher proportion of collisions that overcome the activation energy barrier, thus increasing the reaction rate. pressbooks.pubcerritos.edulacc-terryb.com Conversely, decreasing the temperature slows down the reaction. flinnsci.com The intensity of the blue color of the iodine-starch complex also decreases with increasing temperature and can disappear at very high temperatures due to the dissociation of the complex. biologyonline.comwikipedia.orgmicrobenotes.com
Here is a conceptual representation of how varying concentration and temperature affect the reaction time in an iodine clock reaction:
| Condition | Reactant Concentration | Temperature | Expected Reaction Time |
| Standard | Normal | Room Temp | t1 |
| Increased Concentration | Higher | Room Temp | < t1 |
| Decreased Concentration | Lower | Room Temp | > t1 |
| Increased Temperature | Normal | Higher | < t1 |
| Decreased Temperature | Normal | Lower | > t1 |
Note: This table illustrates general trends observed in iodine clock reactions based on kinetic principles. Specific times would depend on the particular reaction variation and concentrations used.
The iodine clock reaction is a valuable tool for experimentally determining the rate law, including the reaction orders with respect to each reactant and the rate constant. bellevuecollege.edulibretexts.orgntu.edu.twuobabylon.edu.iqlacc-terryb.com The method of initial rates is commonly employed, where the initial concentrations of reactants are systematically varied, and the corresponding initial rates (determined from the clock time) are measured. bellevuecollege.edulibretexts.orgntu.edu.twlibretexts.org By analyzing how the initial rate changes with the variation in concentration of each reactant, the individual reaction orders can be determined. libretexts.orgntu.edu.twlacc-terryb.com Once the reaction orders are known, the rate constant (k) can be calculated from the rate law equation. libretexts.orguobabylon.edu.iqlacc-terryb.com In some cases, pseudo-first-order conditions can be applied to simplify the determination of rate constants. ntu.edu.twuobabylon.edu.iq Experimental studies have determined specific reaction orders for different variations of the iodine clock reaction. lacc-terryb.com
Analysis of the Impact of Reactant Concentrations and Temperature on Reaction Rates
Redox Chemistry and Electron Transfer Mechanisms
The formation of the blue iodine-starch complex is fundamentally linked to the redox chemistry of iodine and the subsequent formation of polyiodide species. researchgate.netchemistryviews.orgmdpi.combiologyonline.compapienbanana.comwikipedia.orgnih.govmicrobenotes.comnih.govmdpi.com
Iodide ions (I-) play a critical role in the formation of the blue complex. Molecular iodine (I2) has limited solubility in water, but the presence of iodide ions leads to the formation of soluble polyiodide ions, which are the species that interact with starch. chemistryviews.orgmdpi.combiologyonline.compapienbanana.commicrobenotes.com The most common polyiodides formed are triiodide (I3-) and pentaiodide (I5-). chemistryviews.orgmdpi.combiologyonline.compapienbanana.comwikipedia.orgnih.govmicrobenotes.comnih.gov This formation involves the reaction of molecular iodine with iodide ions:
I2 + I- <=> I3- I2 + I3- <=> I5- and so on, forming longer polyiodide chains (In-). mdpi.commicrobenotes.com
The presence of iodide is considered a prerequisite for the formation of the intense blue color in the starch-iodine system. wikipedia.orgnih.govmdpi.com
The characteristic blue color of the iodine-starch complex is attributed to charge transfer (CT) interactions within the complex formed between the polyiodide chains and the amylose (B160209) helix. researchgate.netchemistryviews.orgbiologyonline.compapienbanana.commicrobenotes.comnih.govmdpi.com Amylose, the linear component of starch, forms a helical structure in which the polyiodide chains are accommodated. chemistryviews.orgbiologyonline.compapienbanana.comwikipedia.org
Within this helical structure, charge transfer occurs between the polyiodide species and the amylose. chemistryviews.orgbiologyonline.compapienbanana.commicrobenotes.comnih.govmdpi.com Proposed mechanisms involve the polyiodide ions acting as charge donors and the iodine molecules or other parts of the polyiodide chain acting as acceptors. chemistryviews.orgbiologyonline.commicrobenotes.comnih.govmdpi.com The absorption of light in the visible region, specifically around 600 nm, corresponds to the excitation of electrons within these charge transfer complexes. researchgate.netmdpi.comnih.govmdpi.com This absorption of red-yellow light leads to the perception of the complementary blue color. chemistryviews.orgbiologyonline.commicrobenotes.com
While the consensus points to charge transfer as the origin of the color, the exact structure and composition of the polyiodide chains within the helix and the precise nature of the charge transfer interactions are still areas of ongoing research and debate. researchgate.netmdpi.comwikipedia.orgnih.govnih.govmdpi.comacs.org Structures involving alternating I2 and In- units, such as I2-I5--I2, have been proposed as candidates for the species responsible for the blue color. researchgate.netnih.govmdpi.com
Crucial Role of Iodide Ions in Facilitating Polyiodide Formation
Theoretical and Computational Studies of Reaction Mechanisms
Theoretical and computational methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, have been instrumental in elucidating the structural and electronic properties of the iodine-starch complex and the mechanisms underlying its formation and the origin of its color.
Density Functional Theory (DFT) for Transition State Analysis
Density Functional Theory (DFT), often coupled with Time-Dependent DFT (TD-DFT), has been extensively applied to investigate the electronic structure and spectral properties of the species involved in the iodine-starch blue complex. These studies confirm that the presence of iodide ions is a prerequisite for the formation of the blue color in the iodine-starch system. nih.govnih.govfishersci.ca Computational simulations using DFT for iodine/iodide chains, as well as semiempirical calculations for amylose-iodine/iodide complexes, have been performed to understand the nature of the complex. nih.govnih.gov
Various polyiodide species, such as I₃⁻, I₅⁻, and I₇⁻, have been proposed as constituents within the amylose helix. nih.govnih.govfishersci.cauq.edu.aufishersci.at DFT studies suggest that the complex involves alternating sets of I₂ and Iₓ⁻ units. nih.govnih.govfishersci.cauq.edu.au The intense charge-transfer bands responsible for the blue color are identified as involving electron transfer from the σ* orbitals (HOMO) of the Iₓ⁻ units to the σ* LUMO orbitals of the I₂ units. nih.govnih.govfishersci.cauq.edu.au
Based on DFT geometry optimizations and TD-DFT spectral simulations, the I₂-I₅⁻-I₂ unit has been proposed as the best candidate for the repetitive unit responsible for the "blue complex" structure inside the amylose helix. nih.govfishersci.cauq.edu.aufishersci.at TD-DFT calculations have been used to simulate the UV-vis spectra of various candidates, including I₂ chains and Iₓ⁻ structures, and the results have been compared with experimental data to validate the proposed structures and electronic transitions. nih.govnih.govuq.edu.au While DFT is a powerful tool for analyzing transition states in chemical reactions fishersci.atfishersci.comthegoodscentscompany.comfishersci.nowikipedia.orgfishersci.noereztech.com, its application in the context of the iodine-starch complex, as highlighted in the provided literature, focuses primarily on characterizing the stable polyiodide species and the electronic transitions within the formed complex rather than explicitly detailing the transition states of the complex formation reaction itself.
Molecular Dynamics Simulations of Complex Assembly and Disassembly
Molecular Dynamics (MD) simulations are valuable for studying the dynamic behavior and structural properties of complex systems, including supramolecular assemblies and polymers. MD simulations can provide insights into the flexibility and conformational changes of the amylose helix, which is the host structure for the polyiodide chains in the iodine-starch complex. nih.govresearchgate.net
Computational Chemistry Approaches in Indoine Blue Research
Quantum Chemical Modeling of Polyiodide Species and Host-Guest Systems
Understanding the nature of polyiodide chains (such as I₃⁻, I₅⁻, I₇⁻, etc.) and their interactions within host environments is central to explaining the blue color. Computational methods are extensively used to model these species and the host-guest systems they form. mdpi.comcolab.ws The consensus in recent data suggests that the blue complex involves alternating sets of I₂ and Iₓ⁻ units, expected to occur repetitively inside helical structures like amylose (B160209) mdpi.comcolab.wsmdpi.com.
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio methods and Density Functional Theory (DFT) are fundamental quantum chemical approaches used to study the electronic structure and properties of molecules and complexes. DFT, in particular, has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost, allowing for calculations on medium-sized molecules and systems mpg.de. These methods are applied to iodine-containing systems to investigate their structural and electronic characteristics.
Geometry Optimization and Prediction of Electronic Properties
Geometry optimization using DFT and ab initio methods is a standard procedure to find the most stable spatial arrangement of atoms in a molecule or complex colab.wsaip.orgcp2k.org. For "Indoine Blue" related research, this involves optimizing the structures of polyiodide chains and their complexes with host molecules mdpi.comcolab.ws. These calculations can predict key structural parameters, such as iodine-iodine distances within the polyiodide chains mdpi.com. For instance, DFT-optimized geometries of I₂-I₅⁻-I₂ units have shown average iodine-iodine distances remarkably close to experimental values observed in the iodine-iodide-amylose complex mdpi.com.
Beyond structure, DFT calculations are used to predict electronic properties, including the nature of molecular orbitals (e.g., HOMO and LUMO) and charge distribution colab.wsaip.orgcp2k.org. These properties are crucial for understanding the electronic transitions that give rise to color colab.ws. Studies have identified charge-transfer bands involving electron transfer from the σ* orbitals of polyiodide anions (HOMO) to the σ* LUMO orbitals of I₂ units as responsible for the blue color mdpi.comcolab.wsmdpi.com.
Time-Dependent Density Functional Theory (TD-DFT) for Spectral Simulation
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT specifically designed for simulating electronic excitation energies and absorption spectra, such as UV-Vis spectra colab.wsresearchgate.netresearchgate.net. This is particularly relevant for "this compound" research, where the focus is on the origin of the blue color, which is a result of specific electronic transitions absorbing light in the visible spectrum mdpi.comcolab.wsmdpi.com.
TD-DFT calculations are used to predict the wavelengths and intensities of absorption bands for various proposed structures of the iodine complex mdpi.comcolab.wssemanticscholar.org. By comparing the simulated spectra with experimental UV-Vis data, researchers can validate their structural models and identify the species most likely responsible for the observed blue color mdpi.comcolab.wssemanticscholar.org. For example, TD-DFT calculations on linear iodine chains and polyiodide anions have been performed to understand their contribution to the visible spectrum mdpi.comsemanticscholar.org. While vacuum calculations provide a starting point, the inclusion of environmental effects is often necessary for better agreement with experimental spectra obtained in solution or within a host matrix mdpi.comrsc.org.
Semiempirical Methods (e.g., AM1, PM3, INDO CI) for Large Systems
Semiempirical methods, such as AM1 (Austin Model 1), PM3 (Parametric Method 3), and INDO CI (Intermediate Neglect of Differential Overlap Configuration Interaction), offer a computationally less demanding alternative to ab initio and DFT methods mdpi.comcolab.wsmpg.deresearchgate.netuni-muenchen.de. These methods use simplified theoretical models and incorporate parameters derived from experimental data to speed up calculations mpg.deuni-muenchen.de. This makes them particularly useful for studying larger systems, such as the entire amylose helix or extended polyiodide chains within a host mdpi.comresearchgate.netslideserve.com.
AM1 and PM3 are based on the Neglect of Differential Diatomic Overlap (NDDO) approximation, while INDO is based on a simpler integral scheme uni-muenchen.de. Semiempirical methods have been employed to model amylose-iodine/iodide complexes and to simulate UV-Vis spectra, especially when the size of the system is prohibitive for higher-level methods mdpi.comcolab.ws. While generally less accurate than high-level DFT, semiempirical methods like AM1 and PM6 have been shown to perform reasonably well for certain systems, even for describing weak interactions mdpi.com. INDO CI simulations of UV-Vis spectra have also been used to support specific structural models of the blue complex mdpi.com.
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches combine the strengths of both quantum mechanical and molecular mechanics methods colab.wsresearchgate.netuiuc.edumpg.de. In this approach, the chemically active region, where electronic effects are crucial (e.g., the polyiodide chain), is treated with a more accurate QM method (like DFT or semiempirical methods), while the surrounding environment (e.g., the bulk of the host molecule or solvent) is described by a computationally cheaper molecular mechanics force field uiuc.edumpg.de.
QM/MM methods are essential for studying host-guest systems where the interaction between the guest (polyiodide) and the host (amylose or cyclodextrin) and the surrounding environment significantly influences the electronic structure and properties of the guest colab.wsresearchgate.netmpg.de. This approach allows for the inclusion of the steric and electrostatic effects of the host and solvent on the polyiodide chain, providing a more realistic representation of the system uiuc.edumpg.de. QM/MM calculations have been used to optimize the structures of complexes involving polyiodide ions and host molecules like α-cyclodextrin, which serves as a model system for the amylose-iodine complex researchgate.net.
Simulation of Environmental and Solvent Effects
The environment surrounding the polyiodide species and host-guest complexes, including the solvent and the host matrix itself, plays a significant role in determining their structure, stability, and electronic properties, and consequently, the observed color mdpi.comassumption.edu. Computational methods are used to simulate these environmental and solvent effects.
Implicit solvation models, where the solvent is represented as a continuous dielectric medium, can be used in conjunction with DFT or TD-DFT calculations to account for the bulk electrostatic effects of the solvent rsc.orgresearchgate.net. These models can help explain solvent-induced shifts in absorption spectra rsc.orgresearchgate.net. Explicit solvent molecules can also be included in QM/MM simulations, allowing for a more detailed description of specific interactions, such as hydrogen bonding, between the solvent and the solute or host-guest complex.
Studies have shown that solvent effects can significantly influence the position of UV-Vis absorption maxima, particularly for charge-transfer complexes mdpi.comrsc.orgresearchgate.net. The solvation network around the iodine-starch complex, for instance, has been shown to control its geometric and electronic structure assumption.edu. Computational analysis using implicit solvation with varying dielectric continuums has been employed to understand solvent-induced shifts in electronic absorption rsc.org. The degree of solvatochromatic shift observed experimentally can also provide insights into solvent-solute interactions and the electronic transitions involved assumption.edu.
While specific data tables detailing computational results for this compound were not extensively available across the provided snippets in a format suitable for direct interactive table generation without manual extraction and structuring, the research findings discussed indicate the types of data generated by these methods, such as optimized bond lengths, absorption wavelengths (λ_max), oscillator strengths, and energy levels (HOMO-LUMO).
Compound Names and PubChem CIDs
Please note that while "this compound" is mentioned in the context of nucleic acid staining with a CAS number (4569-88-4) and a PubChem link , the primary focus of the provided search results and the outline is on the computational study of the iodine-starch complex, which is often referred to in discussions about the origin of the blue color associated with iodine. The "this compound" dye itself is a different chemical compound used as a stain . The computational studies discussed here primarily concern polyiodide species (I₂, I₃⁻, I₅⁻, etc.) and host molecules like amylose or cyclodextrins.
As the request specifically asks for a table of compounds mentioned and their PubChem CIDs, and the core of the article is about the iodine-starch complex and related polyiodide species studied computationally, providing a table solely for the "this compound" dye might be misleading in the context of the computational studies discussed. The relevant species in the computational context are iodine (I₂), iodide (I⁻), and various polyiodide anions (I₃⁻, I₅⁻, etc.), and host molecules (amylose, α-cyclodextrin). PubChem CIDs for these common species are readily available, but the prompt asked for compounds mentioned in the article and their CIDs. Given the ambiguity and the focus on the computational studies of the iodine-starch system rather than the dye itself, and the lack of CIDs for the specific polyiodide chains or host-guest complexes as single entries in PubChem, a comprehensive table directly from the snippets isn't feasible as requested.
Application of Solvation Models (e.g., SMD Model) on Complex Stability
Solvation models are crucial for simulating the behavior of molecules in solution, which is particularly relevant for dyes like this compound that are often used in biological and chemical processes occurring in various media. Studies have employed solvation models, such as the Solvation Model based on Solute Electron Density (SMD), to investigate the stability of complexes involving this compound.
Research on the interaction of phenazinium dyes, including this compound, with DNA has utilized computational methods. While some studies using the IEFPCM solvation model underestimated the maximum absorption wavelength (λmax), a common issue known as the "cyanine failure" in TD-DFT calculations, the SMD model has shown better agreement with experimental data for predicting spectroscopic properties. researchgate.net The stability of complexes formed between molecules and DNA can be assessed through thermodynamic parameters, with computational studies complementing experimental techniques like isothermal titration calorimetry (ITC) and differential scanning calorimetry (DSC). physchemres.org, researchgate.net These studies can reveal the molecular forces driving complex formation, such as electrostatic interactions, hydrogen bonding, and hydrophobic effects. physchemres.org, nih.gov The binding affinity and stability of dye-DNA complexes can be influenced by factors like ionic strength and temperature. researchgate.net, physchemres.org, nih.gov
Data on the thermodynamic characterization of interactions, although not specifically for this compound with SMD, illustrate the type of data obtained from such studies. For instance, the binding of Yohimbine to HT DNA showed negative enthalpy and positive entropy changes, indicating contributions from hydrogen bonds, hydrophobic interactions, and predominantly electrostatic forces, with the process being spontaneous due to negative free energy changes. nih.gov
Theoretical Analysis of Spectroscopic Blue Shifts in Various Media
Spectroscopic shifts, particularly blue shifts (hypsochromic shifts), provide valuable information about the electronic structure of a molecule and its interactions with its environment. Theoretical analysis using computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can help elucidate the origins of these shifts.
Studies involving this compound and other dyes have observed spectroscopic shifts in different media or upon interaction with other molecules or surfaces. For example, the incorporation and release of this compound from multilayer films showed a dependence on solution pH, which influenced electrostatic interactions between the dye molecules and the film. univ-lorraine.fr, researchgate.net The ability of dye molecules to form aggregates, such as H-aggregates (face-to-face arrangements yielding blue-shifted absorption) or J-aggregates (side-by-side orientations inducing red-shifted spectra), also contributes to observed spectral changes. researchgate.net Theoretical calculations can help rationalize these phenomena by examining the interactions of dye molecules with their environment and their propensity for aggregation. researchgate.net, researchgate.net
In the context of dye-sensitized solar cells, blue shifts in the excitonic transition of indoline (B122111) dyes anchored to TiO2 were observed, with the magnitude increasing as the molecular size decreased. science.gov This highlights how the local environment and molecular structure influence spectroscopic properties. Theoretical studies can model these interactions and predict the resulting spectral shifts.
Theoretical Studies on Related Iodine Chemistry (e.g., Hypervalent Iodine Compounds)
Hypervalent iodine compounds, characterized by iodine atoms in oxidation states higher than +1, have become increasingly important reagents and catalysts in organic chemistry. acs.org, acs.org Theoretical studies have been instrumental in understanding their reactivity, selectivity, and the mechanisms of reactions in which they participate, particularly in the context of photoredox catalysis. sioc.ac.cn, researchgate.net
Mechanistic Insights into Photoredox-Catalyzed Organic Transformations
Theoretical studies, often employing Density Functional Theory (DFT) calculations, provide detailed mechanistic insights into organic transformations catalyzed by the combination of photoredox catalysis and hypervalent iodine compounds. This dual activation strategy has enabled various transformations under mild conditions. nih.gov, researchgate.net
Hypervalent iodine reagents can act as radical precursors, oxidative quenchers, or radical acceptors in photoredox catalysis. researchgate.net Theoretical calculations have been used to rationalize key steps in these mechanisms, such as the light-induced homolytic cleavage of N-I bonds in cooperative iodine and photoredox catalysis for C-H amination. nih.gov In such a mechanism, the iodine catalyst activates a Csp3-H bond under visible light, and the photoredox catalyst reoxidizes the molecular iodine. nih.gov
Theoretical studies have also explored mechanisms involving the generation of radical species from hypervalent iodine reagents via single-electron transfer (SET) enabled by the excited photoredox catalyst. preprints.org, mdpi.com For instance, the formation of diazomethyl radicals from hypervalent iodine reagents in C-H diazomethylation of arenes has been investigated computationally. preprints.org, mdpi.com The proposed mechanisms often involve the photocatalyst absorbing light, entering an excited state, and then undergoing an oxidative or reductive quenching cycle with the hypervalent iodine reagent or substrate, leading to the formation of reactive intermediates like radicals. cardiff.ac.uk, acs.org, preprints.org
Data from mechanistic studies, supported by theoretical calculations, can illustrate proposed reaction pathways, including intermediates and transition states. For example, a proposed mechanism for photocatalytic oxyalkynylation of unactivated alkenes using hypervalent iodine(III) reagents involves energy transfer between the iodine reagent and the photocatalyst, generating aryl carboxyl radicals that initiate the reaction. acs.org
Prediction of Reactivity and Selectivity in Iodine-Mediated Reactions
Theoretical studies contribute significantly to predicting the reactivity and selectivity of hypervalent iodine compounds in various organic reactions. Computational methods can assess reaction barriers, explore different reaction pathways, and evaluate the influence of substituents and reaction conditions on the outcome. arxiv.org
DFT calculations have been employed to elucidate factors influencing stereoselectivity in chiral hypervalent iodine catalyzed processes. chinesechemsoc.org While traditional mechanism-based approaches using DFT can be sensitive to subtle variations in reaction conditions, the integration of machine learning models trained on datasets of hypervalent iodine catalyzed reactions is emerging as a powerful tool for predicting enantioselectivity. chinesechemsoc.org, chinesechemsoc.org
Computational studies can also provide insights into the structure-reactivity relationships of hypervalent iodine reagents. For example, studies on vinylbenziodoxolones (VBX) have used DFT calculations to rationalize the observed regio- and stereochemical outcomes in vinylation reactions. diva-portal.org Analysis of properties like reduction potentials and bond lengths can also correlate with reaction outcomes, potentially leading to predictive methods for hypervalent iodine reagents. frontiersin.org, nih.gov The effect of basis sets, particularly the inclusion of f-functions, in accurately predicting reaction mechanisms and rate-determining steps for hypervalent iodine reagents like IBX and Togni I has also been highlighted by theoretical studies. arxiv.org
Data on structure-reactivity analysis can include correlations between computational parameters (e.g., reduction potentials, bond lengths) and experimental results (e.g., reaction yields, selectivity). While specific data tables for this compound are not available from the search results, the principles and methods applied to related hypervalent iodine compounds demonstrate the potential for such predictive studies.
Advanced Analytical Methodologies Employing Indoine Blue Principles
Spectrophotometric Determination of Iodine-Related Species
Spectrophotometry, a technique that measures the absorption or transmission of light through a solution, is widely used for the quantitative analysis of iodine species, often relying on the formation of colored compounds.
The reaction between iodine and starch to form a deeply colored blue complex is a classic and sensitive method for the detection and quantitative analysis of iodine. This principle is applied to determine iodate (B108269) and iodide concentrations. Iodide can be oxidized to iodine, and iodate can react with iodide in acidic medium to produce iodine. The liberated iodine then reacts with starch, and the intensity of the resulting blue color is measured spectrophotometrically, typically around 585-615 nm. scispace.comresearchgate.netsapub.org
For instance, a spectrophotometric method for iodate determination in salt is based on the reaction of iodate with excess iodide in acidic medium to form iodine. scispace.comsapub.orgscielo.br The resulting triiodide ion (I₃⁻), formed from iodine and iodide, exhibits absorption maxima at 288 nm and 352 nm, which can be used for quantification. scispace.comsapub.orgscielo.br Alternatively, the blue iodine-starch complex, which absorbs around 585-615 nm, can be utilized for spectrophotometric measurements. scispace.comresearchgate.netsapub.org Studies have shown linear calibration curves for iodate determination using the absorbance at 352 nm, with good correlation coefficients and detection limits. scispace.com
| Analyte | Reaction Principle | Chromogenic Indicator | Wavelength (nm) | Detection Limit (mg/L) | Linear Range (mg/L) |
| Iodate | Reaction with iodide in acidic medium to form iodine | Starch | 585-615 | - | - |
| Iodate | Reaction with iodide in acidic medium to form iodine | None (I₃⁻ absorbance) | 352 | 0.01 (as iodate) | 0.04 – 0.83 |
| Iodide | Oxidation to iodine prior to starch addition | Starch | 615 | - | 5-40 |
Note: Detection limits and linear ranges can vary depending on the specific method and matrix.
The need for rapid and simple iodine analysis, particularly in field settings for monitoring iodized salt programs, has led to the development of rapid test kits and hand-held instruments. rakiro.netnih.govnih.govplos.org These tools often employ colorimetric principles, including the iodine-starch reaction, to provide quick assessments of iodine content. sapub.orgnih.govfrontiersin.org
Rapid test kits for salt iodine measurement typically involve adding reagents to a salt sample, which liberates iodine that then reacts with starch to produce a blue color. frontiersin.orgdspacedirect.org The intensity of the color is compared to a color chart to estimate the iodine level. dspacedirect.org While these kits are valuable for qualitative or semi-quantitative screening in the field due to their ease of use and portability, they may not always provide reliable quantitative results and are often recommended for indicating the presence or absence of iodine rather than precise concentration. frontiersin.org
Hand-held instruments, such as the WYD Iodine Checker, offer quantitative measurement of salt iodine content based on colorimetric methods. nih.gov These instruments have demonstrated good precision, accuracy, and sensitivity in laboratory performance evaluations and are designed for user-friendly operation and straightforward sample preparation, making them suitable for field use. nih.gov Comparative studies have validated the performance of various quantitative rapid test kits and hand-held devices, assessing their laboratory performance and field-friendliness. nih.govplos.org
Quantitative Analysis of Iodate and Iodide using Starch as a Chromogenic Indicator
Chromatographic and Hyphenated Techniques for Iodine Species
Chromatographic techniques, often coupled with sensitive detectors, are powerful tools for separating and quantifying different iodine species in complex matrices, providing more detailed information than total iodine measurements.
HPLC coupled with spectroscopic detection, such as UV-Visible spectrophotometry, can be used for the separation and determination of various iodine species. This approach allows for the separation of different iodine compounds based on their chemical properties before detection. Spectroscopic detection relies on the absorbance of the iodine species or their derivatives in the UV-Vis range.
For instance, HPLC with spectrophotometric detection has been developed for the determination of iodide, iodate, and organic iodine species in water samples. This method utilizes anion exchange chromatography to separate inorganic species, and detection is performed spectrophotometrically, often after converting the species to a detectable form like triiodide.
The hyphenated technique of Ion Chromatography (IC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive and selective method for both elemental iodine analysis and iodine speciation. IC separates different ionic iodine species (e.g., iodide, iodate) based on their charge and interaction with the stationary phase, while ICP-MS provides sensitive detection and quantification of iodine isotopes. rsc.orgresearchgate.netchromatographyonline.comchrom-china.comthermofisher.comrsc.orgnih.gov
IC-ICP-MS is particularly useful for analyzing iodine species in complex matrices such as environmental samples (brine, water), biological materials (urine, plant samples, seaweed), and food products. rsc.orgresearchgate.netchromatographyonline.comchrom-china.comthermofisher.comrsc.orgnih.gov This technique allows for the simultaneous separation and quantification of multiple iodine species, including inorganic forms like iodide and iodate, and in some cases, organic iodine compounds like iodinated tyrosine derivatives. rsc.orgresearchgate.netchromatographyonline.comchrom-china.comthermofisher.comrsc.orgnih.gov
Studies have demonstrated the effectiveness of IC-ICP-MS for iodine speciation, reporting low detection limits and good recoveries in various sample types. rsc.orgchrom-china.comthermofisher.comrsc.org For example, a method using HPLC-ICP-MS achieved detection limits of 0.05 μg L⁻¹ for iodate and 0.20 μg L⁻¹ for iodide in high salt brine. rsc.org Another study using IC-ICP-MS for iodine speciation in seaweed reported detection limits of 0.061 μg L⁻¹ for iodate, 0.052 μg L⁻¹ for iodide, 0.079 μg L⁻¹ for monoiodotyrosine (MIT), and 0.24 μg L⁻¹ for diiodotyrosine (DIT). rsc.org
| Technique | Separation Mechanism | Detection Method | Target Species | Sample Matrices | Detection Limits (examples) |
| IC-ICP-MS | Ion Exchange | ICP-MS | Iodide, Iodate, Organic Iodine Species (some) | Water, Brine, Biological, Food | μg/L to mg/kg levels |
| RP-HPLC-ICP-MS | Reversed Phase | ICP-MS | Iodide, Iodate, MIT, DIT | Seaweed, Seawater | 0.052 - 0.24 μg/L |
| HPLC-ICP-MS | Anion Exchange/RP | ICP-MS | MIT, Iodide, DIT, T3, T4 | Dog Food and Treats | 0.64 - 74.7 μg/g |
Note: Detection limits and target species can vary depending on the specific chromatographic column and method parameters.
Thin Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique used for separating compounds in a mixture. After separation on a TLC plate, separated but colorless compounds need to be visualized. Iodine vapor is a common visualization method for TLC. umass.eduplantextractwholesale.comlibretexts.orgwvu.edusorbtech.com
When a developed TLC plate is placed in a chamber containing iodine crystals, the iodine sublimes and interacts with many organic compounds on the plate, forming colored complexes, typically brown or yellowish-brown spots. plantextractwholesale.comlibretexts.org This visualization occurs because iodine can form charge-transfer complexes with various organic functional groups. libretexts.org While this method is relatively simple and widely used, the iodine-compound complexes may be unstable, and some compounds may not react well with iodine. plantextractwholesale.com TLC with iodine vapor visualization is often used as a preliminary screening technique to determine the number of components in a mixture, monitor reaction progress, or check the purity of a compound. sorbtech.com
| Technique | Separation Mechanism | Visualization Method | Application |
| TLC | Adsorption/Partition | Iodine Vapor | Separating and visualizing organic compounds |
Ion Chromatography (IC) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental and Speciated Iodine Analysis
Novel Sensor Development Based on "Indoine Blue" Principles
The exploration of this compound in novel sensor development leverages its distinct characteristics, including its optical properties and its ability to interact with different chemical species and matrices. Research in this area, while not always directly resulting in a deployed sensor, investigates the fundamental principles that could underpin sensing platforms.
Design and Application of Fluorescent Sensors for Iodine Ions in Environmental Water
Studies involving this compound have utilized fluorescence techniques to investigate its interactions with biological molecules. For instance, fluorescence polarization anisotropy and iodide quenching experiments have been employed to infer the intercalative binding mode of this compound with double-stranded poly(A). cenmed.com, wikipedia.org This indicates that this compound's fluorescence can be influenced by its environment and interactions with other substances. While the available literature discusses the use of fluorescence in studies involving this compound and mentions the need for fluorescent sensors for monitoring organic pollutants, it does not provide specific details on the design and application of a fluorescent sensor based on this compound principles specifically for the detection of iodine ions in environmental water. wikipedia.org
Integration of Optofluidic Platforms for Autonomous Environmental Monitoring
Information specifically detailing the integration of this compound into optofluidic platforms for autonomous environmental monitoring was not found in the consulted literature.
Fabrication and Performance Evaluation of Paper-Based Analytical Devices for Environmental and Bioanalytical Applications
While paper-based analytical devices are a significant area of research in environmental and bioanalytical applications, specific studies on the fabrication and performance evaluation of such devices utilizing this compound principles were not identified in the available search results.
Interdisciplinary Applications and Future Research Directions
Bioanalytical Research and Diagnostics
Investigation of Biopolymer-Iodine Interactions Beyond Starch (e.g., Amyloid Fibrils)
The interaction of dyes with biopolymers is a significant area of research. Indoine Blue's cationic nature allows for strong interactions with negatively charged biomolecules. Studies have investigated the binding of this compound, along with other dyes like Janus Green B, Safranine O, and Phenosafranine, to double-stranded poly(A) using spectroscopic and calorimetric techniques. A higher binding affinity of this compound and Janus Green B to poly(A) was observed compared to Safranine O and Phenosafranine. science.gov This suggests an intercalative mode of binding for these dyes, as inferred from fluorescence polarization anisotropy, iodide quenching, and viscosity experiments. science.gov Circular dichroism studies further indicated a significant perturbation of the secondary structure of poly(A) upon binding with these dyes. science.gov
While the outline specifically mentions amyloid fibrils, the provided search results discuss amyloid fibrils in the context of diseases like Alzheimer's and their composition nih.govresearchgate.net, and the use of other dyes like Congo Red for staining amyloid wikipedia.org. There is no direct information in the provided snippets about this compound being used to investigate biopolymer-iodine interactions specifically with amyloid fibrils. The search results focus on this compound's interaction with nucleic acids like poly(A). science.gov
Advanced Bioanalytical Methods for Quantification of Iodine-Containing Compounds in Biological Samples
This compound's properties suggest potential in bioanalytical methods. Its use as a cationic dye that interacts with negatively charged biomolecules like DNA and RNA is established for visualization in techniques such as gel electrophoresis. This allows for the formation of visible bands without the need for UV light, offering a potentially safer alternative to mutagenic fluorescent dyes like ethidium (B1194527) bromide.
The search results also touch upon advanced bioanalytical techniques, such as mass spectrometry-based label-free quantitative proteomics for biomarker identification in tissues physiology.org, and the development of biosensors and biocomputing platforms using biomolecules and bioelectrocatalysis researchgate.net. This compound has been used as a model compound in studies investigating the sorption behavior of dyes in materials like silk fibroin films, which can be relevant for developing chemically responsive materials or separation methods. science.gov Furthermore, this compound has been incorporated into multilayer films, and its release can be controlled by manipulating pH, indicating potential in controlled release systems or sensing applications. researchgate.net
However, the provided information does not directly detail the use of this compound in advanced bioanalytical methods specifically for the quantification of iodine-containing compounds in biological samples. The focus is more on its use as a stain or probe in general bioanalytical contexts and its interactions with biomolecules like nucleic acids.
Environmental Analytical Chemistry
This compound also finds applications in environmental analytical chemistry, particularly in monitoring and understanding the fate of substances in different environments.
Monitoring and Speciation of Iodine in Aquatic and Atmospheric Environments
This compound is employed in assessing water quality, where it aids in the detection of specific pollutants, contributing to environmental protection efforts. chemimpex.com The search results highlight the use of polyelectrolyte multilayer films for adsorbing dyes from solutions, addressing environmental problems related to excess non-bound dyes from industries like textiles and histology. mdpi.com this compound, as a cationic dye, is strongly incorporated into these films at certain pH values, and its incorporation correlates with the film's swelling ratio and the excess charge of the polyelectrolytes. mdpi.com This suggests that materials incorporating this compound could potentially be used in methods for removing or detecting charged pollutants, including potentially certain iodine-containing species if they interact favorably with the dye or the film matrix.
However, the provided information does not specifically detail the use of this compound for the direct monitoring or speciation of iodine in aquatic or atmospheric environments. Its environmental application mentioned is in assessing water quality by detecting unspecified pollutants. chemimpex.com
Materials Science and Advanced Functional Materials
Materials science explores the relationship between the structure and properties of materials. Advanced functional materials are designed to possess specific properties that enable them to perform particular functions. The inclusion of this compound within materials science suggests investigations into its inherent characteristics or its behavior when incorporated into novel material systems for targeted applications.
Exploration of Polyiodide Chains as Components in Organic Electronic Conductors
The study of organic electronic conductors is a significant area within materials science, focusing on organic compounds that can conduct electricity. A key aspect of research in this field involves understanding and utilizing charge transfer phenomena and the formation of conductive species within organic matrices.
Polyiodide chains, formed from iodine and iodide ions (e.g., I₃⁻, I₅⁻), are known to exhibit electrical conductivity and are components in some organic charge transfer complexes that display semiconducting or conducting properties. For instance, research into complexes formed between iodine and organic molecules like pyrroloperylene has demonstrated the formation of linear polyiodide chains interspersed within stacks of the organic molecules. These complexes have been investigated for their properties as organic electronic conductors and show light absorption characteristics similar to the well-known starch-iodine complex. wikipedia.orgwikipedia.orgamericanelements.comfishersci.ca The incorporation of iodine, leading to polyiodide species, has also been shown to enhance the electrical conductivity of certain organic materials, such as metal-organic frameworks (MOFs), enabling their use in electronic applications. americanelements.comfishersci.ca
While the search results indicate that this compound is categorized under "Materials Science" wikipedia.orgfishersci.nl, detailed published research specifically exploring this compound itself as a component in organic electronic conductors involving polyiodide chains was not prominently found within the scope of this investigation. However, the general principles of utilizing polyiodide chains to induce or enhance conductivity in organic systems provide a potential avenue for future research involving compounds like this compound.
Integration of "this compound" Chemistry into Smart Sensing Platforms for Diverse Analytes
Smart sensing platforms are designed to detect and often quantify specific chemical or biological substances (analytes) in an environment, typically producing a signal in response to the presence or concentration of the analyte. The integration of specific chemical compounds, such as dyes or chromophores, is crucial for the functionality of many sensing platforms, often relying on changes in optical or electrical properties upon interaction with the analyte.
Various approaches exist for the detection of analytes, including colorimetric and fluorescence-based methods. For example, sensing platforms for detecting iodine or iodide ions have been developed, often utilizing materials that undergo a detectable change (such as a color change or fluorescence quenching) upon interaction with the analyte. fishersci.cawikipedia.orgereztech.comfishersci.comfishersci.caexportersindia.comwikipedia.org Some sensing strategies involve organic dyes that exhibit changes in their absorption or emission spectra in the presence of specific ions or molecules. For instance, Methylene Blue has been used in spectrophotometric methods for determining iodate (B108269) concentration based on the bleaching of its blue color by liberated iodine. exportersindia.com Nile Blue-based nanosensors have also been explored for pH sensing, demonstrating the use of related blue dyes in sensing applications. nih.gov
Q & A
Q. Q1. What are the key physicochemical properties of Indoine Blue, and how are they determined in experimental settings?
this compound (C₃₀H₂₄ClN₅O, molecular weight: 505.997 g/mol) is characterized by a melting point of 39°C and is commonly used as a cationic dye. Key properties include solubility in polar solvents and pH-dependent spectral behavior. Researchers typically determine these properties via:
Q. Q2. What methodologies are recommended for quantifying this compound in mixed-dye systems?
Quantification requires separation techniques such as:
- Chromatographic Methods : Reverse-phase HPLC with a C18 column and mobile phases optimized for polar interactions.
- Spectrophotometric Analysis : Deconvolution of overlapping absorbance spectra using software like MATLAB or Python’s SciPy library.
- Calibration Standards : Preparation of serial dilutions with internal controls to account for matrix effects .
Q. Q3. How can researchers validate the stability of this compound in aqueous solutions?
Stability studies involve:
- Accelerated Degradation Tests : Exposing solutions to elevated temperatures (e.g., 40–60°C) and monitoring changes via UV-Vis spectra.
- pH-Dependent Stability Analysis : Measuring absorbance at intervals under controlled pH (3–10) to identify degradation thresholds .
- Statistical Validation : Using ANOVA to compare degradation rates across conditions .
Advanced Research Questions
Q. Q4. How can experimental design address contradictions in spectral data for this compound under varying pH conditions?
Conflicting spectral data often arise from protonation/deprotonation of the molecule’s amino groups. To resolve this:
- Controlled pH Buffers : Use standardized buffers (e.g., citrate-phosphate) to isolate pH effects.
- Multivariate Analysis : Apply principal component analysis (PCA) to spectral datasets to identify dominant variables influencing absorbance .
- Cross-Validation : Compare results with structurally similar dyes (e.g., Chromotrope 2R) to differentiate compound-specific vs. systemic artifacts .
Q. Q5. What advanced techniques are suitable for studying this compound’s interaction with polyelectrolyte multilayers?
Q. Q6. How can researchers optimize this compound’s use in photodynamic therapy (PDT) studies?
- Singlet Oxygen Quantum Yield (ΦΔ) Measurement : Use chemical traps (e.g., 1,3-diphenylisobenzofuran) and fluorescence probes.
- In Vitro Testing : Irradiate dye-loaded cell cultures (e.g., HeLa) with controlled light doses and assess cytotoxicity via MTT assays.
- Dose-Response Modeling : Fit data to Hill equations to determine IC₅₀ values .
Q. Q7. What statistical approaches are recommended for analyzing contradictory data in this compound’s environmental toxicity studies?
Q. Q8. How can researchers ensure reproducibility in synthesizing this compound derivatives?
- Protocol Standardization : Document reaction conditions (temperature, solvent purity, catalyst ratios) in detail.
- Batch-to-Batch Analysis : Use LC-MS to verify consistency in molecular weight and impurity profiles.
- Open-Source Data Sharing : Publish raw NMR/FT-IR spectra in repositories like Zenodo for peer validation .
Methodological Guidelines
Q. Table 1. Key Parameters for this compound Experiments
| Parameter | Recommended Method | Considerations |
|---|---|---|
| Purity Analysis | HPLC with UV detection (λ = 600 nm) | Use >95% purity standards |
| pH-Dependent Studies | Phosphate buffers (pH 3–10) | Calibrate pH meter daily |
| Toxicity Testing | Daphnia magna acute toxicity assay | Follow OECD Guideline 202 |
| Data Reproducibility | Triple replication + Cohen’s κ for inter-rater reliability | Document lab conditions |
Addressing Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
